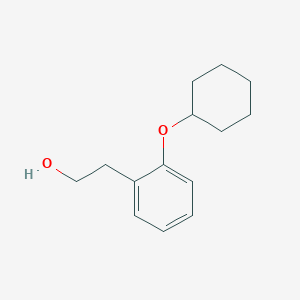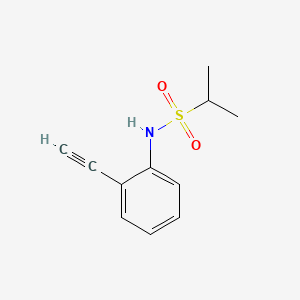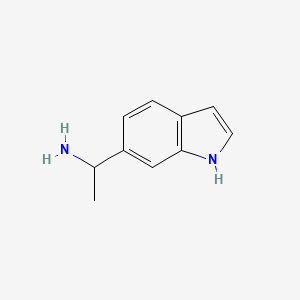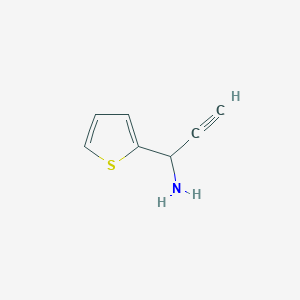![molecular formula C10H15BrN5O14P3 B12066357 [[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoguanosine triphosphate is a derivative of guanosine triphosphate, where a bromine atom replaces the hydrogen atom at the eighth position of the guanine base. This modification results in a compound with unique properties that make it valuable in various scientific research applications, particularly in the fields of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoguanosine triphosphate typically involves a two-step process. The first step is the bromination of guanosine to form 8-bromoguanosine. This is achieved by reacting guanosine with a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent. The second step involves the phosphorylation of 8-bromoguanosine to form 8-bromoguanosine triphosphate. This can be done using phosphorylating agents like phosphorus oxychloride or a mixture of phosphorus pentoxide and pyrophosphoric acid .
Industrial Production Methods: Industrial production of 8-bromoguanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is typically purified using chromatographic techniques to ensure high purity suitable for research applications .
化学反应分析
Types of Reactions: 8-Bromoguanosine triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The triphosphate group can be hydrolyzed to form 8-bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and hydroxyl groups. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: Various substituted derivatives of 8-bromoguanosine triphosphate.
Hydrolysis: 8-Bromoguanosine diphosphate and 8-bromoguanosine monophosphate.
科学研究应用
8-Bromoguanosine triphosphate has numerous applications in scientific research:
Biochemistry: It is used as a substrate analog in studies of guanosine triphosphate-binding proteins and enzymes.
Molecular Biology: The compound is used in nucleic acid research, particularly in the study of RNA synthesis and modification.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
作用机制
8-Bromoguanosine triphosphate exerts its effects by mimicking the natural substrate guanosine triphosphate. It binds to guanosine triphosphate-binding proteins and enzymes, inhibiting their activity. The bromine substitution at the eighth position alters the binding affinity and specificity, making it a valuable tool for studying the molecular mechanisms of these proteins . The compound can inhibit the polymerization and guanosine triphosphatease activity of bacterial proteins like FtsZ, without affecting their eukaryotic homologs .
相似化合物的比较
- 8-Azaguanosine triphosphate
- 8-Methylguanosine triphosphate
- 8-Thioguanosine triphosphate
Comparison: 8-Bromoguanosine triphosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other 8-substituted guanosine triphosphate analogs. This substitution enhances its ability to inhibit specific guanosine triphosphate-binding proteins and enzymes, making it a valuable tool in biochemical and molecular biology research .
属性
IUPAC Name |
[[5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGZIRXCAZYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)

![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)



![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)


![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
